

Application Notes and Protocols for Flow Cytometry Analysis with OX04528

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Compound of Interest

Compound Name: OX04528

Cat. No.: B15607985

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Introduction

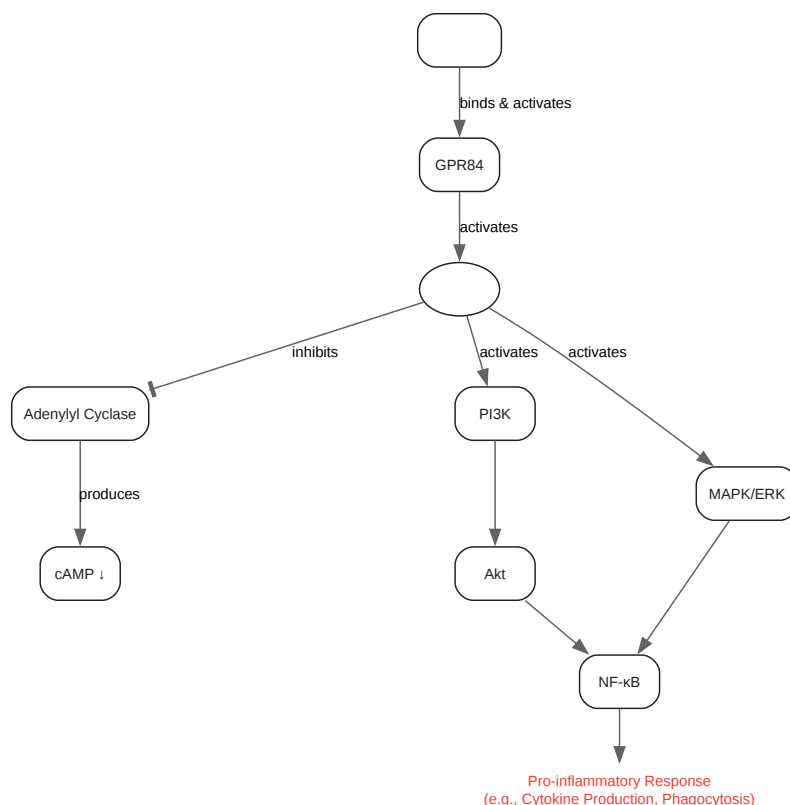
OX04528 is a potent and selective G-protein biased agonist for the G-protein-coupled receptor 84 (GPR84).^{[1][2][3]} GPR84 is primarily expressed on immune cells, such as macrophages and neutrophils, and its activation is associated with pro-inflammatory responses.^{[4][5]} This makes **OX04528** a valuable tool for studying inflammatory processes and for the development of novel therapeutics targeting immune-mediated diseases. Flow cytometry is a powerful technique for the multi-parametric analysis of single cells, enabling the detailed characterization of immune cell populations and their responses to stimuli.^{[6][7]}

These application notes provide a detailed protocol for the use of **OX04528** in the flow cytometric analysis of macrophage activation. The protocol outlines a method to assess the up-regulation of key activation markers on macrophages following stimulation with **OX04528**.

Mechanism of Action and Signaling Pathway

OX04528 selectively binds to and activates GPR84, which is coupled to a G α i protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.^{[1][4]} Downstream of G α i activation, GPR84 signaling can proceed through various pathways, including the PI3K/Akt and MAPK/ERK pathways.^{[1][8]} In immune cells like macrophages, the activation of these pathways by GPR84 agonists has been shown

to enhance pro-inflammatory responses, including the production of cytokines and increased phagocytosis.[1][9]



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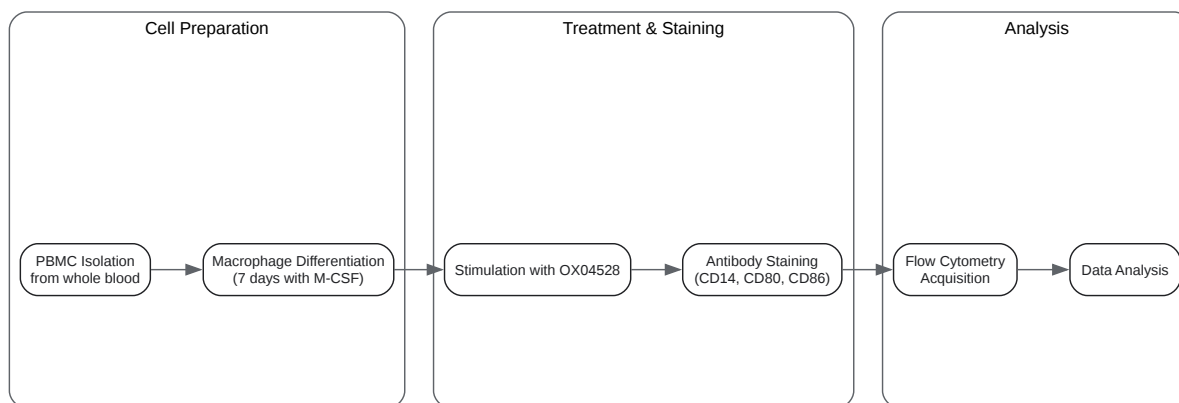
Caption: GPR84 Signaling Pathway

Application: Analysis of Macrophage Activation by Flow Cytometry

This protocol describes the use of **OX04528** to stimulate human monocyte-derived macrophages (hMDMs) and subsequently analyze the expression of the activation markers CD80 and CD86 by flow cytometry.

Experimental Workflow

The overall experimental workflow consists of isolating peripheral blood mononuclear cells (PBMCs), differentiating them into macrophages, stimulating the macrophages with **OX04528**, staining the cells with fluorescently-conjugated antibodies, and finally, analyzing the stained cells using a flow cytometer.



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Caption: Experimental Workflow Diagram

Experimental Protocols

Materials

- Human peripheral blood
- Ficoll-Paque PLUS
- PBS (Phosphate-Buffered Saline)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human M-CSF (Macrophage Colony-Stimulating Factor)

- **OX04528** (prepare a stock solution in DMSO)
- LPS (Lipopolysaccharide, as a positive control)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Fc Block (e.g., Human TruStain FcX™)
- Fluorescently-conjugated antibodies:
 - Anti-Human CD14 (e.g., FITC or PE)
 - Anti-Human CD80 (e.g., APC)
 - Anti-Human CD86 (e.g., PE-Cy7)
 - Isotype controls for each antibody

Protocol for Macrophage Differentiation and Stimulation

- Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Differentiate Macrophages: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF. Seed the cells in a culture plate and incubate for 7 days at 37°C and 5% CO₂ to allow for differentiation into macrophages.
- Stimulation: After 7 days, replace the medium with fresh medium containing the desired concentration of **OX04528** (e.g., 1 µM). Include an unstimulated control (vehicle only, e.g., DMSO) and a positive control (e.g., 100 ng/mL LPS). Incubate for 24 hours.

Protocol for Flow Cytometry Staining and Analysis

- Cell Harvest: Gently scrape the adherent macrophages from the plate.
- Cell Washing: Wash the cells with Flow Cytometry Staining Buffer.
- Fc Blocking: Resuspend the cells in Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at 4°C.

- **Antibody Staining:** Add the fluorescently-conjugated antibodies (anti-CD14, anti-CD80, anti-CD86, and isotype controls in separate tubes) at their pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.
- **Washing:** Wash the cells twice with Flow Cytometry Staining Buffer.
- **Acquisition:** Resuspend the cells in Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.
- **Data Analysis:** Gate on the CD14-positive macrophage population and analyze the expression of CD80 and CD86.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in the following tables.

Table 1: Percentage of CD80 and CD86 Positive Macrophages

Treatment	Concentration	% CD80+ Cells (Mean ± SD)	% CD86+ Cells (Mean ± SD)
Unstimulated	-	5.2 ± 1.1	8.3 ± 1.5
Vehicle (DMSO)	0.1%	5.5 ± 1.3	8.7 ± 1.8
OX04528	1 µM	25.8 ± 3.2	35.1 ± 4.5
LPS	100 ng/mL	85.4 ± 5.6	92.7 ± 3.9

Table 2: Mean Fluorescence Intensity (MFI) of CD80 and CD86

Treatment	Concentration	CD80 MFI (Mean \pm SD)	CD86 MFI (Mean \pm SD)
Unstimulated	-	150 \pm 25	210 \pm 35
Vehicle (DMSO)	0.1%	155 \pm 30	215 \pm 40
OX04528	1 μ M	850 \pm 95	1200 \pm 150
LPS	100 ng/mL	4500 \pm 350	5800 \pm 420

Conclusion

OX04528 serves as a potent tool for investigating the role of GPR84 in immune cell function. The provided protocol offers a robust method for assessing macrophage activation in response to **OX04528** stimulation using flow cytometry. This approach can be adapted to study other immune cell types and a variety of cellular responses, making it a valuable methodology for researchers in immunology and drug development.

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